molecular formula C6H7ClO2 B3358028 5-(Chloromethyl)-3-methylfuran-2(5H)-one CAS No. 77120-84-4

5-(Chloromethyl)-3-methylfuran-2(5H)-one

Cat. No.: B3358028
CAS No.: 77120-84-4
M. Wt: 146.57 g/mol
InChI Key: RWOREBHQQOTRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-3-methylfuran-2(5H)-one is an organic compound with the molecular formula C6H7ClO2 It is a derivative of furan, a heterocyclic organic compound, and features a chloromethyl group and a methyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-methylfuran-2(5H)-one typically involves the chloromethylation of 3-methylfuran-2(5H)-one. One common method is the reaction of 3-methylfuran-2(5H)-one with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position of the furan ring .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processing. This method allows for high-yield production by optimizing reaction conditions such as temperature, pressure, and reactant concentrations . The use of a continuous flow reactor ensures efficient mixing and heat transfer, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-methylfuran-2(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 5-(Chloromethyl)-3-methylfuran-2-carboxylic acid.

    Reduction: 5-methylfuran-2(5H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Chloromethyl)-3-methylfuran-2(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This modification can lead to changes in enzyme activity or gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-3-methylfuran-2(5H)-one is unique due to the presence of both chloromethyl and methyl groups on the furan ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs. The compound’s ability to undergo various transformations makes it a valuable intermediate in organic synthesis and industrial processes .

Properties

IUPAC Name

2-(chloromethyl)-4-methyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c1-4-2-5(3-7)9-6(4)8/h2,5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOREBHQQOTRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60532054
Record name 5-(Chloromethyl)-3-methylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77120-84-4
Record name 5-(Chloromethyl)-3-methylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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